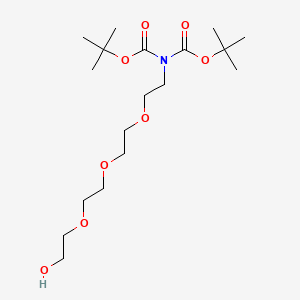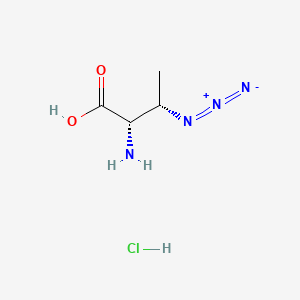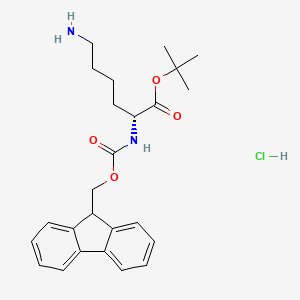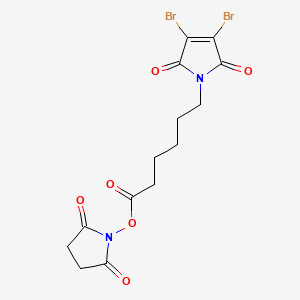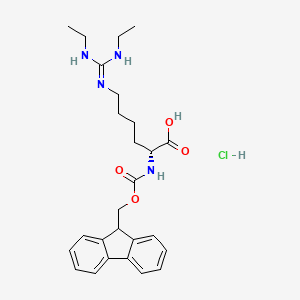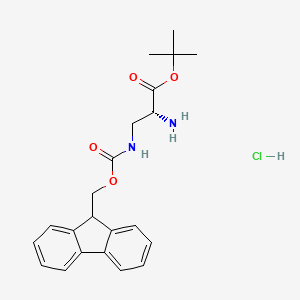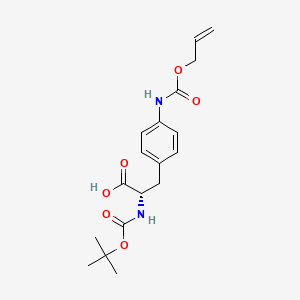
Boc-Phe(4-NH-Alloc)
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Boc-Phe(4-NH-Alloc) is a compound that features a tert-butoxycarbonyl (Boc) protecting group, a phenylalanine (Phe) residue, and an allyloxycarbonyl (Alloc) protecting group on the amino group. This compound is commonly used in peptide synthesis and organic chemistry due to its stability and ease of deprotection.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Boc-Phe(4-NH-Alloc) typically involves the protection of the amino group of phenylalanine with the Boc group and the protection of the side-chain amino group with the Alloc group. The process generally includes the following steps:
Protection of the α-amino group: The α-amino group of phenylalanine is protected using di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine.
Protection of the side-chain amino group: The side-chain amino group is protected using allyl chloroformate (Alloc-Cl) in the presence of a base like sodium bicarbonate.
Industrial Production Methods
Industrial production of Boc-Phe(4-NH-Alloc) follows similar synthetic routes but on a larger scale. The process involves the use of automated peptide synthesizers and large-scale reactors to ensure high yield and purity.
化学反应分析
Types of Reactions
Boc-Phe(4-NH-Alloc) undergoes various chemical reactions, including:
Deprotection reactions: Removal of the Boc and Alloc protecting groups under acidic or basic conditions.
Amidation reactions: Formation of amide bonds with carboxylic acids or acid chlorides.
Substitution reactions: Replacement of the Alloc group with other functional groups.
Common Reagents and Conditions
Deprotection: Trifluoroacetic acid (TFA) for Boc removal and palladium catalysts for Alloc removal.
Amidation: Carboxylic acids or acid chlorides in the presence of coupling agents like dicyclohexylcarbodiimide (DCC).
Substitution: Various nucleophiles in the presence of bases.
Major Products
Deprotected phenylalanine derivatives: After removal of Boc and Alloc groups.
Amides: Formed through amidation reactions with carboxylic acids or acid chlorides.
科学研究应用
Boc-Phe(4-NH-Alloc) is widely used in scientific research due to its versatility:
Chemistry: Used in peptide synthesis and as a building block for complex organic molecules.
Biology: Employed in the study of protein-protein interactions and enzyme mechanisms.
Medicine: Utilized in the development of peptide-based drugs and therapeutic agents.
Industry: Applied in the production of pharmaceuticals and biotechnological products.
作用机制
The mechanism of action of Boc-Phe(4-NH-Alloc) primarily involves its role as a protected amino acid in peptide synthesis. The Boc and Alloc groups protect the amino groups during the synthesis process, preventing unwanted side reactions. Upon deprotection, the free amino groups can participate in further reactions, such as forming peptide bonds.
相似化合物的比较
Similar Compounds
Boc-Phe(4-NH-Cbz): Features a benzyloxycarbonyl (Cbz) protecting group instead of Alloc.
Fmoc-Phe(4-NH-Alloc): Uses a fluorenylmethyloxycarbonyl (Fmoc) protecting group instead of Boc.
Cbz-Phe(4-NH-Alloc): Combines Cbz and Alloc protecting groups.
Uniqueness
Boc-Phe(4-NH-Alloc) is unique due to its combination of Boc and Alloc protecting groups, which provide orthogonal protection strategies. This allows for selective deprotection and functionalization, making it highly valuable in complex synthetic routes.
属性
IUPAC Name |
(2S)-2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-[4-(prop-2-enoxycarbonylamino)phenyl]propanoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H24N2O6/c1-5-10-25-16(23)19-13-8-6-12(7-9-13)11-14(15(21)22)20-17(24)26-18(2,3)4/h5-9,14H,1,10-11H2,2-4H3,(H,19,23)(H,20,24)(H,21,22)/t14-/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WYEIXFHHGFGIKD-AWEZNQCLSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC(CC1=CC=C(C=C1)NC(=O)OCC=C)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N[C@@H](CC1=CC=C(C=C1)NC(=O)OCC=C)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H24N2O6 |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
364.4 g/mol |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![(2S)-2-amino-3-[4-(prop-2-ynoxycarbonylamino)phenyl]propanoic acid;hydrochloride](/img/structure/B6288528.png)

